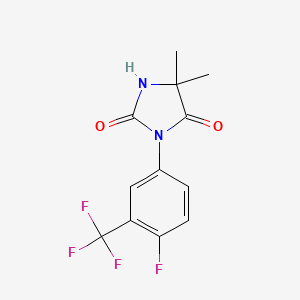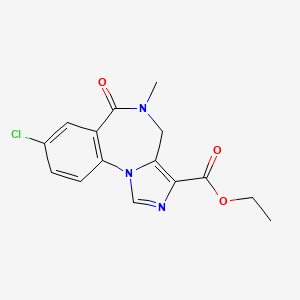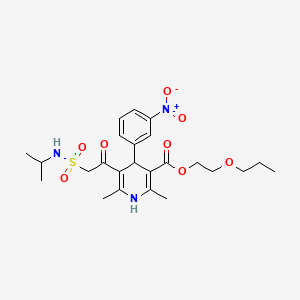
罗尔西拉西坦
概述
科学研究应用
化学: 用作模型化合物来研究吡咯并[1,2-a]氮杂卓衍生物的反应性。
生物学: 研究其对动物模型认知功能的影响。
医学: 评估其治疗人类认知障碍的潜力,特别是阿尔茨海默病和其他形式的痴呆症.
工业: 用于开发新型的聪明药和认知增强剂.
安全和危害
Rolziracetam should be handled with care. Avoid breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
作用机制
罗利西坦通过调节大脑中的神经递质系统发挥作用。它被认为可以增强乙酰胆碱的释放,乙酰胆碱是一种参与学习和记忆过程的神经递质。 此外,罗利西坦可能与谷氨酸受体相互作用,谷氨酸受体在突触可塑性和认知功能中起着至关重要的作用 . 确切的分子靶点和途径仍在研究中,但其改善认知表现的能力已得到充分证实 .
生化分析
Biochemical Properties
Rolziracetam plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with neurotransmitter systems, including cholinergic, glutamatergic, and GABAergic systems . Rolziracetam enhances the release of acetylcholine, a neurotransmitter crucial for learning and memory. It also modulates glutamate receptors, which are involved in synaptic plasticity and cognitive functions. Additionally, Rolziracetam interacts with GABA receptors, contributing to its anxiolytic effects.
Cellular Effects
Rolziracetam exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances synaptic plasticity, which is essential for learning and memory formation . Rolziracetam influences cell signaling pathways by modulating neurotransmitter release and receptor activity. It also affects gene expression by upregulating genes involved in synaptic function and plasticity. Furthermore, Rolziracetam impacts cellular metabolism by increasing glucose uptake and utilization in neurons, thereby providing energy for enhanced cognitive functions.
Molecular Mechanism
The molecular mechanism of Rolziracetam involves several key processes. It binds to specific receptors and modulates their activity, leading to increased neurotransmitter release and receptor sensitivity . Rolziracetam enhances the function of acetylcholine receptors, thereby improving cholinergic transmission. It also modulates glutamate receptors, enhancing synaptic plasticity and cognitive functions. Additionally, Rolziracetam influences GABA receptors, contributing to its anxiolytic effects. These interactions result in improved cognitive performance and memory enhancement.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rolziracetam have been observed to change over time. The compound exhibits good stability and does not degrade rapidly . Long-term studies have shown that Rolziracetam maintains its cognitive-enhancing effects over extended periods. In in vitro studies, Rolziracetam has demonstrated sustained effects on synaptic plasticity and neurotransmitter release. In in vivo studies, it has shown long-term benefits in improving memory and cognitive functions in animal models.
Dosage Effects in Animal Models
The effects of Rolziracetam vary with different dosages in animal models. At lower doses, Rolziracetam enhances cognitive functions and memory without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild sedation and gastrointestinal disturbances. It is important to determine the optimal dosage to achieve the desired cognitive benefits while minimizing potential side effects.
Metabolic Pathways
Rolziracetam is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydrolysis to form its active metabolites . These metabolites are then further processed and excreted through the kidneys. Rolziracetam interacts with various enzymes, including cytochrome P450 enzymes, which play a role in its metabolism. The compound also affects metabolic flux by increasing glucose uptake and utilization in neurons, providing energy for enhanced cognitive functions.
Transport and Distribution
Rolziracetam is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier efficiently, allowing it to reach the central nervous system . Within the brain, Rolziracetam is distributed to different regions, including the hippocampus and cortex, which are involved in learning and memory. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells. It also accumulates in specific cellular compartments, contributing to its sustained effects on cognitive functions.
Subcellular Localization
Rolziracetam exhibits specific subcellular localization, which influences its activity and function. It is primarily localized in the synaptic terminals of neurons, where it modulates neurotransmitter release and receptor activity . Rolziracetam is also found in other cellular compartments, including the cytoplasm and mitochondria, where it affects cellular metabolism and energy production. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles.
准备方法
合成路线和反应条件: 罗利西坦的合成涉及多个步骤:
- 二甲基 4-硝基戊二酸酯的硝基通过钯催化氢化还原为氨基。
- 该氨基环化生成内酰胺酯及其相应酸的混合物。
- 使用氢氧化钠水解混合物,将所有酯转化为酸。
- 最后,使用乙酸酐将酸环化形成罗利西坦 .
工业生产方法: 罗利西坦的工业生产遵循类似的合成路线,但规模更大,确保最终产品的纯度和一致性。 该过程涉及对反应条件(如温度和压力)的仔细控制,以优化产率并最大限度地减少杂质 .
化学反应分析
反应类型: 罗利西坦会发生各种化学反应,包括:
氧化: 罗利西坦在特定条件下可以被氧化形成不同的氧化产物。
还原: 还原反应可以改变化合物中的官能团。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 碳载钯 (Pd/C) 通常用作氢化反应的催化剂。
取代: 卤化剂和亲核试剂通常用于取代反应.
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生不同的酮或羧酸,而还原可能产生各种胺 .
相似化合物的比较
罗利西坦是 racetam 家族的一部分,该家族还包括其他几种聪明药化合物:
吡拉西坦: 第一个也是最著名的 racetam,用于增强认知功能。
奥拉西坦: 以其兴奋作用和认知增强特性而闻名。
阿尼西坦: 以其抗焦虑和认知增强作用而著称。
普拉米西坦: 效力很高,用于其增强记忆力的特性
罗利西坦的独特性: 罗利西坦因其独特的结构及其在老年恒河猴中改善延迟反应任务表现的能力而脱颖而出。 它在动物体内具有很高的安全性,并在治疗人类认知障碍方面显示出潜力 .
类似化合物的清单:
- 吡拉西坦
- 奥拉西坦
- 阿尼西坦
- 普拉米西坦
- 苯吡拉西坦
属性
IUPAC Name |
2,6,7,8-tetrahydro-1H-pyrrolizine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-1-5-2-4-7(10)8(5)6/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZDOKQWPWZVQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171444 | |
| Record name | Rolziracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18356-28-0 | |
| Record name | Rolziracetam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18356-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rolziracetam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018356280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dioxopyrrolizidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rolziracetam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROLZIRACETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RES9I0LGG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-methyl-5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-4-pyrimidinamine](/img/structure/B1679435.png)
![1-[(2R)-1-[4-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-1-ium-1-yl]-3-methylbutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679436.png)










![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)
